2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide
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Overview
Description
2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H10BrN3OS and its molecular weight is 288.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
- Antihypertensive α-blocking agents : Compounds synthesized from similar structures have shown promising results as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008).
Biochemical and Medicinal Chemistry
- DNA Binding and Antioxidant Activity : A study on ruthenium(III) complexes with 4-methyl-3-thiosemicarbazone ligands, closely related to 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide, demonstrated significant DNA binding, oxidative cleavage, antioxidant activity, and cytotoxicity against cancer cells (Sampath et al., 2013).
Antimicrobial Activity
- Effective Against Bacteria : Research on chloro- and fluoro-substituted thiocarboxyhydrazones, structurally similar to this compound, showed effectiveness against certain bacteria (Liu, 2015).
Chemistry and Structural Analysis
- Synthesis and Structural Studies : Various studies have focused on the synthesis and structural analysis of compounds related to this compound, providing insights into their chemical properties and potential applications (Orysyk et al., 2014).
Cancer Research
- Cytotoxicity Against Cancer Cells : Compounds structurally related to this compound have shown cytotoxic activity against cancer cell lines, indicating potential applications in cancer treatment (Sampath et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide is Janus Kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors . It is involved in cell survival signaling, making it a significant target in cancer treatment .
Mode of Action
The compound interacts with JAK2 by inhibiting its phosphorylation at Tyr1007/1008 . This inhibition disrupts the downstream signaling pathway of JAK2, specifically the STAT3 Tyr705 signaling pathway . The compound’s interaction with JAK2 leads to the induction of cell death .
Biochemical Pathways
The inhibition of JAK2 by this compound affects the JAK2/STAT3 signaling pathway . This pathway is crucial for cell survival, proliferation, and differentiation . The compound’s action leads to a modulation in the Akt/Src survival signal and alters the expression of interwoven apoptotic genes .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting JAK2 and disrupting the JAK2/STAT3 signaling pathway, the compound promotes apoptosis in targeted cells . This anti-neoplastic activity makes it a potential therapeutic agent for conditions like lung cancer .
Properties
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIHZMCTVYKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.